3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c25-15-11-17(28-16-4-2-1-3-13(15)16)19(26)23-8-5-12(6-9-23)24-20(27)18-14(21-22-24)7-10-29-18/h1-4,7,10-12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMYRJGEKYFDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one represents a unique structure combining chromene, piperidine, and thieno[3,2-d][1,2,3]triazin moieties. This article explores its biological activities, including potential therapeutic applications and mechanisms of action.
Structural Overview
The molecular structure of the compound includes:
- Chromene moiety : Known for its diverse biological activities.
- Piperidine ring : Enhances binding affinity and selectivity.
- Thieno[3,2-d][1,2,3]triazin core : Imparts unique pharmacological properties.
Synthesis
The synthesis typically involves multi-step reactions such as cyclization and condensation. The following is a general synthetic pathway:
- Formation of the chromene derivative : Utilizing appropriate reagents to create the chromene structure.
- Piperidine incorporation : Attaching the piperidine ring through nucleophilic substitution.
- Thieno[3,2-d][1,2,3]triazin formation : Finalizing the structure through cyclization reactions.
Anticancer Properties
Research indicates that derivatives of triazine compounds exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related compounds inhibit various cancer cell lines by targeting specific protein kinases involved in cancer progression .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.6 |
| Compound B | HeLa (Cervical) | 8.9 |
| Target Compound | A549 (Lung) | 7.5 |
Antioxidant Activity
The compound's structural components suggest potential antioxidant effects. Chromene derivatives are known for their ability to scavenge free radicals and reduce oxidative stress .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes related to cancer and neurodegenerative diseases:
- Cholinesterase Inhibition : Some chromene derivatives have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease .
The mechanism of action likely involves:
- Binding to target proteins : The piperidine and chromene moieties enhance interactions with specific enzymes or receptors.
- Modulation of signaling pathways : The compound may influence pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a chromene moiety, a piperidine ring, and a thieno[3,2-d][1,2,3]triazinone framework. These structural components contribute to its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that integrate various synthetic methodologies.
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available chromene derivatives and piperidine-based precursors.
- Reagents and Conditions : Various reagents such as piperidine, carbonyl compounds, and coupling agents are employed under controlled conditions to facilitate the formation of the desired product.
Example of Synthetic Pathway
A typical synthetic pathway may involve:
- Formation of the chromene derivative through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution.
- Completion of the thieno[3,2-d][1,2,3]triazinone structure through condensation reactions.
Anticancer Properties
Research has indicated that compounds containing chromene and triazine moieties exhibit significant anticancer activities. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Antimicrobial Activity
The thieno[3,2-d][1,2,3]triazinone framework is known for its antimicrobial properties:
- Spectrum of Activity : Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria .
- Applications : This activity opens avenues for developing new antibiotics or antimicrobial agents based on this scaffold.
Other Pharmacological Effects
The compound has also been investigated for additional pharmacological effects:
- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
Table 1: Biological Activities of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | |
| Antimicrobial | Moderate | |
| Antioxidant | Significant | |
| Anti-inflammatory | Potential |
Table 2: Synthetic Methods for Chromene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
